molecular formula C15H26O2 B14630682 2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-3-ene-2,6-diol CAS No. 55626-67-0

2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-3-ene-2,6-diol

Cat. No.: B14630682
CAS No.: 55626-67-0
M. Wt: 238.37 g/mol
InChI Key: KHPLSAWGYMTNML-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-3-ene-2,6-diol is an organic compound with the molecular formula C15H26O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes a cyclohexene ring and a heptene chain, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-3-ene-2,6-diol can be achieved through several methods. One common approach involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative. Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid . Additionally, cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can also yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-3-ene-2,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-3-ene-2,6-diol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism by which 2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-3-ene-2,6-diol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes.

    Receptor Binding: It may bind to specific receptors, triggering a cascade of biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-3-ene-2,6-diol is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

55626-67-0

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

2-methyl-6-(4-methylcyclohex-3-en-1-yl)hept-3-ene-2,6-diol

InChI

InChI=1S/C15H26O2/c1-12-6-8-13(9-7-12)15(4,17)11-5-10-14(2,3)16/h5-6,10,13,16-17H,7-9,11H2,1-4H3

InChI Key

KHPLSAWGYMTNML-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)(CC=CC(C)(C)O)O

Origin of Product

United States

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